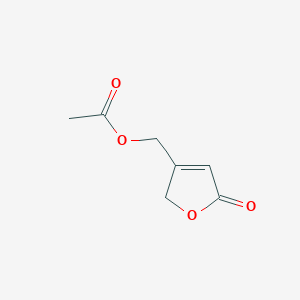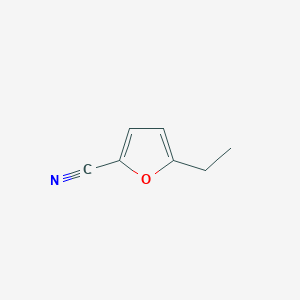
1-amino-7H-purin-6-one
Descripción general
Descripción
“1-amino-7H-purin-6-one” is a purine derivative. Purines are bicyclic aromatic compounds made up of a pyrimidine ring fused to an imidazole ring . This compound belongs to the class of organic compounds known as 6-aminopurines . These are purines that carry an amino group at position 6 .
Synthesis Analysis
The synthesis of acyclic nucleoside and nucleotide analogs from 6-amino-7H-purin-8 (9H)-one has been demonstrated, which can be used as a starting point for the synthesis of nucleoside and nucleotide derivatives .Molecular Structure Analysis
The purine molecular structure consists of fused pyrimidine and imidazole rings . The ring system may adopt any of four (most stable) N–H tautomeric forms whose stability depends on the aromaticity of the ring system .Chemical Reactions Analysis
The influence of Acyclovir (2-amino-1,9-dihydro-9-((2-hydroxyethoxy)methyl)-6H-purin-6-one) on the corrosion rate of Mild Steel in 1.0 M HCl was investigated by gravimetric and electrochemical methods .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 151.13 .Aplicaciones Científicas De Investigación
Structural Characterization and Solid State Architecture
1-amino-7H-purin-6-one derivatives have been studied for their structural properties. Research on amino acid adenine derivatives, such as N-(7H-purin-6-yl)-5-aminovaleric and others, demonstrated the formation of supramolecular polymers and self-assembled dimers. These compounds exhibit unique molecular interactions like adenine⋯carboxylic group interactions, highlighting their potential in studying supramolecular chemistry and solid-state architecture (García-Raso et al., 2020).
C-H Functionalization via Adaptive Recognition
The compound has been used in studies exploring selective C-H functionalization, where the purine moiety directs C-H bond activation. This research provides insights into the development of new methodologies for chemical synthesis, particularly in the selective functionalization of complex molecules (Kim et al., 2014).
Transformation to Derivatives
Research has been conducted on the transformation of this compound derivatives, demonstrating the potential for rapid and easy conversion to various derivatives under different conditions. This flexibility in transformation highlights its applicability in synthetic chemistry for creating diverse molecular structures (Janeba et al., 2001).
Coordination with Iridium(III)
Studies on the coordination of this compound derivatives with Iridium(III) have shown promising results. These compounds have been analyzed for their potential in affecting cell viability against different cancer cell lines, suggesting their relevance in medicinal chemistry and cancer research (García-Raso et al., 2020).
Synthesis of Chiral Derivatives
The compound has been used in the synthesis of chiral N-(purin-6-yl)amino acid derivatives. This research contributes to the development of efficient synthetic methods for chiral compounds, which are crucial in pharmaceutical chemistry (Niu et al., 2012).
Mecanismo De Acción
Purines, mainly ATP and adenosine (ADO), perform their functional and pharmacological properties because of their structural/chemical characteristics that make them either targets of mutagenesis, mother frameworks for designing molecules with controlled effects (e.g. anti-cancer), or chemical donors (e.g., of methyl groups, which represent a potential chemoprotective action against cancer) .
Safety and Hazards
Propiedades
IUPAC Name |
1-amino-7H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-10-2-9-4-3(5(10)11)7-1-8-4/h1-2H,6H2,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLADKNAQIWWPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)N(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40321403 | |
| Record name | NSC374513 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40321403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81375-77-1 | |
| Record name | NSC374513 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC374513 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40321403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-amino-6H-pyrido[2,3-d]pyridazin-5-one](/img/structure/B3358593.png)



![7-methyl-3H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B3358612.png)

![5-amino-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3358638.png)



![3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine](/img/structure/B3358675.png)